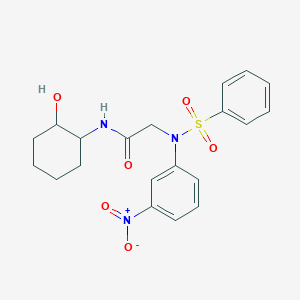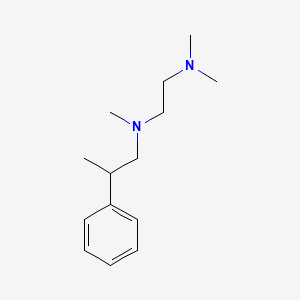![molecular formula C14H23ClN4O4 B5161273 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride, also known as MMT, is a chemical compound that has been widely used in scientific research. It is an organic compound that belongs to the class of amino alcohols and has a molecular weight of 370.86 g/mol. MMT has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential medical applications.
Mechanism of Action
The mechanism of action of 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride involves its interaction with the catalytic domain of PKC. This compound binds to the enzyme in a reversible manner and prevents its activation by blocking the access of substrates to the active site. This results in the inhibition of downstream signaling pathways that are regulated by PKC, leading to a reduction in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to inhibit the growth of tumor xenografts in animal models. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride in lab experiments is its specificity towards PKC. This compound has been shown to selectively inhibit the activity of PKC without affecting other kinases or enzymes. This allows researchers to investigate the specific role of PKC in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce liver damage and renal toxicity in animal models at high doses. Therefore, it is important to use this compound at appropriate concentrations and to monitor its toxicity in lab experiments.
Future Directions
There are several future directions for research on 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride. One potential area of investigation is the development of novel this compound derivatives that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets of this compound that can be exploited for the treatment of various diseases. In addition, there is a need for further studies to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will help to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride involves the reaction of 3-(4-morpholinyl)-4-nitroaniline with 2-(2-aminoethylamino)ethanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound is typically around 60-70%, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride has been extensively used in scientific research due to its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC by this compound has been shown to have a wide range of potential medical applications, including the treatment of cancer, diabetes, and neurological disorders.
Properties
IUPAC Name |
2-[2-(3-morpholin-4-yl-4-nitroanilino)ethylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4.ClH/c19-8-5-15-3-4-16-12-1-2-13(18(20)21)14(11-12)17-6-9-22-10-7-17;/h1-2,11,15-16,19H,3-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPFGZSDUKVVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)NCCNCCO)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)

![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)
![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5161234.png)
![tert-butyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine hydrochloride](/img/structure/B5161237.png)
![2-[methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethanol](/img/structure/B5161243.png)
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5161244.png)
![2-imino-5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5161251.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161263.png)
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)
